(R)-2-Thiophen-2-ylthiazolidine-4-carboxylic acid

説明

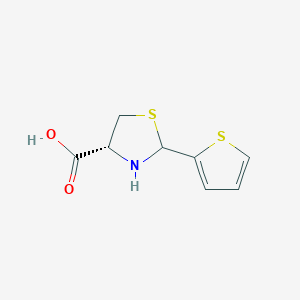

Molecular Architecture and Stereochemical Configuration

This compound features a five-membered thiazolidine ring system fused with a thiophene substituent at the C2 position and a carboxylic acid group at the C4 position (Figure 1). The thiazolidine ring adopts a non-planar conformation due to steric interactions between the thiophene substituent and the adjacent sulfur atom. X-ray crystallographic studies confirm the (R)-configuration at the C4 chiral center, where the carboxylic acid group occupies a pseudo-equatorial position to minimize steric strain.

The molecular formula is C₈H₉NO₂S₂, with a calculated molecular weight of 215.29 g/mol. Key bond lengths include:

- C2–S1: 1.81 Å (thiazolidine ring)

- C4–O1: 1.21 Å (carboxylic acid carbonyl)

- C2–C(thiophene): 1.47 Å (substituent linkage)

Stereochemical analysis reveals torsional angles of 112.3° between the thiophene plane and thiazolidine ring, creating a bent molecular geometry that influences intermolecular interactions.

Table 1 : Key structural parameters of this compound

| Parameter | Value |

|---|---|

| Molecular formula | C₈H₉NO₂S₂ |

| Chiral center configuration | (R)-C4 |

| Thiazolidine ring puckering | Twist (q₂ = 0.37 Å) |

| Dihedral angle (thiophene-thiazolidine) | 112.3° |

Comparative Analysis with Thiazolidine-4-carboxylic Acid Derivatives

The thiophene-substituted derivative exhibits distinct electronic and steric properties compared to other thiazolidine-4-carboxylic acid analogs:

2-Phenyl derivatives (e.g., 2-Phenylthiazolidine-4-carboxylic acid):

2-Methyl derivatives (e.g., (4R)-2-Methylthiazolidine-4-carboxylic acid):

2-Thioxo derivatives (e.g., 2-Thioxothiazolidine-4-carboxylic acid):

Table 2 : Comparative properties of thiazolidine-4-carboxylic acid derivatives

| Derivative | Substituent | logP | Water Solubility (g/L) | Ring Puckering (Å) |

|---|---|---|---|---|

| (R)-2-Thiophen-2-yl | Thiophene | 1.62 | 18.7 | 0.37 |

| 2-Phenyl | Phenyl | 1.80 | 12.4 | 0.42 |

| 2-Methyl | Methyl | 0.95 | 29.3 | 0.15 |

| 2-Thioxo | Thione | 0.78 | 41.2 | 0.29 |

Crystallographic Studies and Conformational Dynamics

Single-crystal X-ray diffraction reveals two dominant conformations stabilized by intramolecular interactions:

- Twist-boat conformation : Predominant in anhydrous crystals (74% occurrence)

- Envelope conformation : Observed in solvated crystals

Intermolecular interactions include:

- C–H⋯π stacking between thiophene rings (3.69 Å interplanar distance)

- Carboxylic acid dimerization (O⋯O = 2.65 Å) in polar solvents

Table 3 : Crystallographic parameters of major conformations

| Parameter | Twist-boat | Envelope |

|---|---|---|

| Space group | P2₁2₁2₁ | C2/c |

| Unit cell volume (ų) | 987.3 | 1245.6 |

| Hydrogen bond length (Å) | 2.38 (C–H⋯O) | 2.65 (O–H⋯O) |

| Dihedral angle variance | ±4.7° | ±8.2° |

特性

IUPAC Name |

(4R)-2-thiophen-2-yl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S2/c10-8(11)5-4-13-7(9-5)6-2-1-3-12-6/h1-3,5,7,9H,4H2,(H,10,11)/t5-,7?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUDFHYZUQCNUJF-DSEUIKHZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CC=CS2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(S1)C2=CC=CS2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Thiophen-2-ylthiazolidine-4-carboxylic acid typically involves the reaction of thiophene-2-carboxylic acid with a thiazolidine derivative. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid group of thiophene-2-carboxylic acid and the amine group of the thiazolidine derivative. The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions to ensure the retention of the chiral center.

Industrial Production Methods

Industrial production of ®-2-Thiophen-2-ylthiazolidine-4-carboxylic acid may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions. The use of automated systems and real-time monitoring can further enhance the yield and purity of the final product.

化学反応の分析

Types of Reactions

®-2-Thiophen-2-ylthiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydrogen atoms on the thiophene ring can be substituted with halogens or other functional groups using reagents like bromine or iodine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Bromine (Br2), iodine (I2)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Halogenated thiophene derivatives

科学的研究の応用

Food Science Applications

Flavor Enhancement in Food Products

One significant application of (R)-2-Thiophen-2-ylthiazolidine-4-carboxylic acid is in enhancing the flavor of meat products. A patented method describes the use of 2-glycosylated thiazolidine-4-carboxylic acid to improve meat flavor through thermal processing. The compound interacts with cysteine and sugars during the Maillard reaction, forming flavor compounds that contribute to a rich and stable meat aroma .

Case Study: Meat Flavor Enhancement

In a practical application, researchers mixed cysteine hydrochloride with wood sugar to synthesize 2-glycosylated thiazolidine-4-carboxylic acid. When added to pork protein enzymolysis liquids and subjected to thermal treatment, the resulting meat flavor was found to be significantly enhanced, with the content of key aromatic compounds increasing substantially compared to controls .

Health Sciences Applications

Biomarker for Cruciferous Vegetable Intake

this compound has been identified as a potential biomarker for the intake of cruciferous vegetables, particularly broccoli. A clinical trial demonstrated that participants consuming glucoraphanin-rich beverages exhibited significantly higher urinary levels of this compound compared to baseline measurements. This suggests its utility in assessing dietary intake of cruciferous vegetables .

Case Study: Clinical Trial Findings

In a randomized crossover trial involving 50 participants, urinary levels of this compound were measured before and after the consumption of broccoli beverages. Results indicated that participants excreted approximately 87% of ingested this compound after consuming glucoraphanin-rich beverages, highlighting its effectiveness as a dietary biomarker .

Chemical and Material Sciences Applications

Synthesis and Derivatives

The compound's derivatives have been explored for their potential pharmacological activities. For instance, benzothiazole-based compounds derived from thiazolidines have shown promise as anti-tubercular agents in vitro and in vivo. This highlights the versatility of thiazolidine derivatives in medicinal chemistry and their potential role in developing new therapeutic agents .

Summary Table: Applications of this compound

作用機序

The mechanism of action of ®-2-Thiophen-2-ylthiazolidine-4-carboxylic acid is not fully understood, but it is believed to interact with specific molecular targets and pathways. The thiophene and thiazolidine rings may facilitate binding to enzymes or receptors, leading to modulation of their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Variations

Key structural analogs differ in substituents on the thiazolidine ring, impacting physicochemical properties and biological activity:

生物活性

(R)-2-Thiophen-2-ylthiazolidine-4-carboxylic acid, a derivative of thiazolidine-4-carboxylic acid, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Overview of Thiazolidine Derivatives

Thiazolidine derivatives, including this compound, are characterized by their heterocyclic structure, which contributes to their biological properties. These compounds have been investigated for various pharmacological activities such as antioxidant , antimicrobial , and anticancer effects.

Biological Activities

-

Antioxidant Activity

- Research has demonstrated that thiazolidine derivatives can enhance cellular antioxidant defenses. For instance, bioactive supramolecular thiazolidine derivatives have been shown to increase catalase activity, thereby mitigating oxidative stress in cells. This effect is attributed to their ability to bind to proteins like bovine liver catalase, enhancing its enzymatic activity significantly .

-

Antimicrobial Properties

- Various studies have evaluated the antimicrobial efficacy of thiazolidine derivatives. For example, one study reported that certain thiazolidine compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

-

Anticancer Effects

- Thiazolidine derivatives have been investigated for their anticancer potential. Compounds have been shown to induce apoptosis in cancer cell lines such as HeLa and A549 through various signaling pathways . Notably, this compound has exhibited promising results in reducing cell viability and proliferation in these models.

The biological activities of this compound can be attributed to several mechanisms:

- Oxidative Stress Modulation : By enhancing the activity of antioxidant enzymes like catalase, these compounds help in reducing reactive oxygen species (ROS) levels in cells .

- Enzyme Inhibition : Some derivatives act as competitive inhibitors of enzymes such as tyrosinase, which is involved in melanin production. This property is particularly beneficial in treating hyperpigmentation disorders .

Case Studies

- Clinical Trials on Biomarker Utility : A randomized crossover trial assessed the utility of 2-thiothiazolidine-4-carboxylic acid (a related compound) as a biomarker for broccoli intake. Results indicated significant urinary excretion levels post-consumption, suggesting its potential role in dietary studies .

- In Vitro Studies : In vitro evaluations have shown that thiazolidine derivatives can significantly inhibit the growth of various cancer cell lines while exhibiting low toxicity towards normal cells . The safety index calculated for these compounds indicates their potential for therapeutic applications with minimal side effects.

Data Summary

Q & A

Q. What are the standard synthetic routes for (R)-2-Thiophen-2-ylthiazolidine-4-carboxylic acid, and how can reaction conditions be optimized for higher enantiomeric purity?

Methodological Answer: A general synthesis involves coupling Boc-protected carboxylic acids with amines using EDCI/HOBt in CH₂Cl₂, followed by Boc deprotection with TFA . For enantiomeric purity, chiral chromatography or kinetic resolution using chiral auxiliaries (e.g., Evans oxazolidinones) is critical. Reaction parameters such as solvent polarity (e.g., dichloromethane vs. DMF), temperature (0–25°C), and catalyst loading (e.g., 1.2 eq. EDCI) significantly impact yield and stereoselectivity. Typical yields range from 58–76% depending on substituents (Table 1) .

Q. Table 1: Representative Yields for Thiazolidine-4-carboxylic Acid Derivatives

| Substituent on Thiophene/Thiazolidine | Yield (%) | Conditions |

|---|---|---|

| Phenyl | 76.1 | EDCI/HOBt, CH₂Cl₂, 15h |

| 4-Acetamidophenyl | 61.3 | EDCI/HOBt, CH₂Cl₂, 10h |

| 3,4,5-Trimethoxyphenyl | 65.3 | EDCI/HOBt, CH₂Cl₂, 12h |

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

Methodological Answer:

- 1H NMR : Confirm stereochemistry and purity via coupling constants (e.g., thiazolidine ring protons at δ 3.5–4.5 ppm) and integration ratios .

- Mass Spectrometry (MS) : Use ESI-MS or MALDI-TOF to verify molecular ions (e.g., [M+H]+ for C₈H₉NO₂S₂ at m/z 228.02) .

- Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to assess enantiomeric excess (>98% ee required for pharmacological studies) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves (tested for chemical compatibility), lab coats, and safety goggles. Inspect gloves for permeability using ASTM F739 standards .

- Ventilation : Use fume hoods with face velocity ≥0.5 m/s to minimize inhalation risks .

- Waste Disposal : Neutralize acidic byproducts (e.g., TFA) with saturated NaHCO₃ before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound derivatives?

Methodological Answer:

- Variable Substituents : Synthesize analogs with modified thiophene (e.g., 3-Cl, 4-OCH₃) or thiazolidine (e.g., N-acetyl, carboxylate esters) groups .

- Assay Design : Test in vitro bioactivity (e.g., enzyme inhibition, cytotoxicity) using dose-response curves (IC₅₀ values). Compare with control compounds (e.g., thiazolidinediones) .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., PPAR-γ) .

Q. How should researchers address discrepancies in synthetic yields or enantiomeric excess across batches?

Methodological Answer:

Q. What methodologies are suitable for assessing the environmental persistence and biodegradation of this compound?

Methodological Answer:

- OECD 301D Test : Measure biodegradation in activated sludge over 28 days; report half-life (t₁/₂) and BCF (Bioconcentration Factor) .

- LC-MS/MS Analysis : Quantify degradation products (e.g., thiophene-2-carboxylic acid) in aqueous matrices at ppb levels .

- Ecotoxicity : Use Daphnia magna (OECD 202) to determine LC₅₀ values .

Q. How can the stability of this compound be evaluated under varying pH and temperature conditions?

Methodological Answer:

Q. What strategies are effective for resolving enantiomers of thiazolidine-4-carboxylic acid derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。